N-Trityl-morpholino-T-5'-O-phosphoramidite is a specialized phosphoramidite monomer utilized primarily in the synthesis of oligonucleotides. This compound features a morpholino group, which enhances its stability and affinity for RNA, making it particularly valuable in antisense oligonucleotide applications. The trityl protection on the 5'-hydroxy group serves to prevent premature reactions during synthesis, ensuring that the oligonucleotide chain can be built efficiently and accurately .
The primary reaction involving N-Trityl-morpholino-T-5'-O-phosphoramidite is its coupling with activated nucleophiles during the synthesis of oligonucleotides. The general mechanism involves:
N-Trityl-morpholino-T-5'-O-phosphoramidite exhibits significant biological activity due to its ability to form stable complexes with RNA. This characteristic is crucial for its application in therapeutic contexts such as:
The synthesis of N-Trityl-morpholino-T-5'-O-phosphoramidite typically involves several steps:
N-Trityl-morpholino-T-5'-O-phosphoramidite is widely applied in:
Interaction studies involving N-Trityl-morpholino-T-5'-O-phosphoramidite often focus on its binding affinity to RNA targets. These studies assess:
Such studies reveal that compounds based on this phosphoramidite exhibit enhanced binding affinities compared to traditional nucleotides, making them promising candidates for therapeutic development.
Several compounds share structural or functional similarities with N-Trityl-morpholino-T-5'-O-phosphoramidite. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
N-Trityl-morpholino-U-5'-O-phosphoramidite | Similar structure but targets uracil | Used specifically for RNA applications |
Phosphorodiamidate Morpholino Oligonucleotides | Contains phosphorodiamidate linkages | Higher nuclease stability and RNA binding affinity |
2'-O-Methyl RNA Phosphoramidites | Modified ribonucleotides with 2'-O-methyl groups | Enhanced resistance to degradation |
N-Trityl-morpholino-T-5'-O-phosphoramidite stands out due to its unique combination of stability, reactivity, and specificity for RNA targets, making it particularly effective in antisense applications and gene modulation strategies .
N-Trityl-morpholino-T-5'-O-phosphoramidite is a phosphoramidite derivative of a morpholino nucleoside, where the thymine base is integrated into a morpholino ring system. The IUPAC name, 3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile, reflects its stereochemistry and functional groups. The "N-Trityl" prefix denotes the trityl (triphenylmethyl) group protecting the morpholino nitrogen, while the "5'-O-phosphoramidite" describes the reactive phosphite group at the 5' position, essential for oligonucleotide chain elongation.
The compound emerged from efforts to improve the synthetic accessibility of morpholino oligomers, first described in the early 2000s. Patent WO2011018798A2 (filed in 2010) details methods for synthesizing N-trityl-protected morpholino monomers, highlighting their role in creating cationic oligonucleotides with enhanced cell permeability. The development of N-Trityl-morpholino-T-5'-O-phosphoramidite specifically addressed the need for stable intermediates during automated solid-phase synthesis, enabling the production of sequence-specific morpholino oligomers for gene silencing.
The molecule (C38H46N5O5P, molecular weight 683.8 g/mol) consists of three key domains:
The SMILES notation, CC1=CN(C(=O)NC1=O)[C@H]2CN(CC@HCOP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5, encapsulates this architecture.
This phosphoramidite is pivotal for synthesizing morpholino oligonucleotides (MOs), which exhibit superior nuclease resistance and RNA-binding affinity compared to natural DNA. Unlike earlier MOs requiring microinjection, derivatives made using this reagent penetrate cells passively due to backbone modifications that enhance cationic character. Applications span in vitro gene knockdown studies, in vivo therapeutic development, and diagnostic probe design.
This review systematically examines the compound’s synthetic utility, structural nuances, and role in advancing nucleic acid therapeutics. Emphasis is placed on its chemical behavior during oligonucleotide assembly and its impact on oligomer physicochemical properties.
N-Trityl-morpholino-T-5'-O-phosphoramidite is a complex phosphoramidite monomer with the molecular formula C₃₈H₄₆N₅O₅P and a molecular weight of 683.8 g/mol [1]. The compound possesses a sophisticated stereochemical architecture characterized by multiple chiral centers and stereogenic elements. The International Union of Pure and Applied Chemistry name for this compound is 3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile [1].
The stereochemistry of the molecule is defined by two defined atom stereocenters and one undefined atom stereocenter [1]. The morpholine ring adopts specific conformational preferences, with the 2S,6R configuration being characteristic of this particular derivative [1]. The phosphorus center exists as a mixture of diastereomers, which is typical for phosphoramidite compounds and contributes to the complexity observed in nuclear magnetic resonance spectroscopic analysis [4] [9].
The trityl protecting group is attached to the nitrogen atom of the morpholine ring, providing steric bulk and protecting group functionality [8]. This substitution pattern creates a unique three-dimensional architecture that influences both the chemical reactivity and physical properties of the molecule [8]. The thymine nucleobase is connected to the morpholine ring through the N1 position, maintaining the canonical nucleoside connectivity pattern [1].
The molecular structure of N-Trityl-morpholino-T-5'-O-phosphoramidite contains several distinct functional groups that contribute to its chemical behavior and reactivity profile [1]. The phosphoramidite group represents the most reactive center in the molecule, containing a phosphorus(III) center bonded to two diisopropyl amino groups and connected to the morpholine sugar surrogate through a phosphoester linkage [2].
The trityl protecting group consists of three phenyl rings attached to a central carbon atom, providing significant steric hindrance and electron-donating properties [10] [18]. This protecting group is acid-labile and can be selectively removed under mild acidic conditions without affecting other parts of the molecule [18]. The trityl group serves a dual function as both a protecting group for the morpholine nitrogen and as a chromophore for spectroscopic detection [10].
The morpholine ring system replaces the traditional ribose or deoxyribose sugar found in natural nucleosides [3] [8]. This six-membered ring contains both nitrogen and oxygen heteroatoms, providing unique hydrogen bonding capabilities and conformational rigidity compared to five-membered furanose rings [3]. The morpholine ring contributes to the enhanced nuclease resistance and improved hybridization properties of the resulting oligonucleotides [8].
The thymine nucleobase contains the characteristic pyrimidine ring system with methyl substitution at the 5-position and carbonyl groups at the 2- and 4-positions [1]. The cyanoethyl group attached to the phosphorus center serves as a protecting group that can be removed under basic conditions during oligonucleotide synthesis [2] [11].
The physicochemical properties of N-Trityl-morpholino-T-5'-O-phosphoramidite have been extensively characterized through computational and experimental methods. The compound exhibits a molecular weight of 683.8 g/mol with an exact mass of 683.32365658 Da and a monoisotopic mass of 683.32365658 Da [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₈H₄₆N₅O₅P | PubChem CID 138958503 [1] |
Molecular Weight | 683.8 g/mol | PubChem CID 138958503 [1] |
CAS Number | 2434654-73-4 | PubChem CID 138958503 [1] |
XLogP3-AA (Lipophilicity) | 5.5 | Computed by XLogP3 3.0 [1] |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 [1] |
Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.6.11 [1] |
Rotatable Bond Count | 14 | Computed by Cactvs 3.4.6.11 [1] |
Topological Polar Surface Area | 107 Ų | Computed by Cactvs 3.4.6.11 [1] |
Heavy Atom Count | 49 | Computed by PubChem [1] |
The compound demonstrates favorable solubility characteristics in organic solvents commonly used in oligonucleotide synthesis [14]. The solubility profile includes compatibility with dimethyl sulfoxide, chloroform, acetone, methanol, and ethanol [14]. This broad solubility range facilitates its use in various synthetic protocols and purification procedures [14].
Solvent | Solubility | Reference |
---|---|---|
Dimethyl sulfoxide | Soluble | Pannacean product data [14] |
Chloroform | Soluble | Pannacean product data [14] |
Acetone | Soluble | Pannacean product data [14] |
Methanol | Soluble | Pannacean product data [14] |
Ethanol | Soluble | Pannacean product data [14] |
The stability profile of N-Trityl-morpholino-T-5'-O-phosphoramidite varies significantly depending on storage conditions and environmental factors [10] [26]. Under optimal storage conditions at -20°C under an inert atmosphere, the compound maintains excellent long-term stability [5] [14]. At room temperature in acetonitrile, the standard solvent used in automated oligonucleotide synthesis, the compound shows moderate stability that requires careful monitoring [10] [26].
Storage Condition | Stability | Notes |
---|---|---|
Room temperature in acetonitrile | Moderate | Standard synthesis conditions [10] |
Room temperature in benzene | Good (at least 2 days) | Alternative solvent system [10] |
-20°C under inert atmosphere | Excellent | Optimal storage [5] [14] |
Sealed vial, dry conditions | Recommended | Manufacturer recommendation [5] |
Elevated temperature (>60°C) | Rapid decomposition | Thermal degradation occurs [26] |
The spectroscopic characterization of N-Trityl-morpholino-T-5'-O-phosphoramidite employs multiple analytical techniques to confirm structural identity and assess purity [15] [20]. Proton nuclear magnetic resonance spectroscopy reveals complex splitting patterns due to the presence of diastereomers at the phosphorus center [4] [13]. The spectral complexity arises from the chiral phosphorus center, which creates two diastereomeric forms that exhibit distinct chemical shifts and coupling patterns [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with characteristic signals from the trityl aromatic carbons, morpholine ring carbons, and thymine nucleobase carbons [1] [23]. The aromatic region displays multiple signals corresponding to the three phenyl rings of the trityl protecting group [23].
Technique | Key Features | Solvent/Conditions |
---|---|---|
¹H NMR | Complex pattern due to diastereomers at phosphorus center | CDCl₃ or C₆D₆ [24] |
¹³C NMR | Multiple carbon signals from trityl and morpholine rings | CDCl₃ or C₆D₆ [24] |
³¹P NMR | Two peaks corresponding to P(III) diastereomers (~148-150 ppm) | CDCl₃ [24] |
Mass Spectrometry | Molecular ion peak at m/z 683.8 | ESI positive mode [1] |
UV Spectroscopy | Trityl chromophore absorption | Various solvents [10] |
Infrared Spectroscopy | C=O, N-H, P-O characteristic stretches | KBr pellet or ATR [21] |
Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing phosphoramidite compounds [22] [24]. The spectrum typically shows two distinct peaks in the range of 148-150 parts per million, corresponding to the two diastereomers formed at the chiral phosphorus center [24]. This diastereomeric mixture is characteristic of phosphoramidite monomers and does not affect their synthetic utility [13].
High-resolution mass spectrometry provides accurate molecular weight determination and confirms the molecular formula [15] [19]. The electrospray ionization method in positive mode typically yields a molecular ion peak at m/z 683.8, consistent with the calculated molecular weight [1]. Fragmentation patterns can provide additional structural information about the trityl protecting group and other molecular components [15].
N-Trityl-morpholino-T-5'-O-phosphoramidite belongs to a broader class of morpholino phosphoramidite monomers used in the synthesis of phosphorodiamidate morpholino oligomers [6] [8]. Comparative analysis with related morpholino phosphoramidites reveals both similarities and distinct differences in structural features and synthetic utility [11] [31].
The trityl protecting group distinguishes this compound from other morpholino phosphoramidites that may employ different protecting group strategies [6] [11]. Alternative protecting groups include monomethoxytrityl and other trityl derivatives, each offering different levels of acid lability and steric protection [18]. The choice of protecting group significantly influences the synthetic protocols and purification procedures required for oligonucleotide synthesis [18].
Morpholino phosphoramidites containing different nucleobases exhibit varying stability profiles and synthetic efficiencies [6] [11]. Adenine, guanine, and cytosine derivatives require additional protecting groups on their exocyclic amino functions, while thymine derivatives like the compound under study do not require base protection [6]. This difference simplifies the synthetic route and reduces the number of deprotection steps required during oligonucleotide assembly [11].
Thiophosphoramidate morpholino oligomers represent a related class of compounds that utilize similar morpholino nucleosides but incorporate sulfur in place of oxygen in the internucleotide linkage [9] [32]. These thiomorpholino compounds demonstrate enhanced binding affinity and altered pharmacokinetic properties compared to their phosphorodiamidate counterparts [32]. The synthetic approaches for these compounds share many similarities with phosphorodiamidate synthesis but require specialized sulfurization reagents [9].
Recent developments in morpholino chemistry have led to the creation of chimeric oligonucleotides that combine different backbone chemistries within a single molecule [11] [34]. These hybrid structures can incorporate both phosphorodiamidate and thiophosphoramidate linkages, providing opportunities to fine-tune the biological and physicochemical properties of the resulting therapeutic agents [34]. The availability of N-trityl protected morpholino phosphoramidites facilitates the synthesis of such complex chimeric structures through standard solid-phase synthesis protocols [11].